molecular formula C12H7BrFNO3 B1437628 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene CAS No. 74660-86-9

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Cat. No.: B1437628
CAS No.: 74660-86-9
M. Wt: 312.09 g/mol
InChI Key: LEWZDBZBTWRFQC-UHFFFAOYSA-N
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Description

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C12H7BrFNO3 and its molecular weight is 312.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intermediate for Medicinal Compounds

Synthesis processes of intermediates for medicinal compounds have been explored, demonstrating the role of similar nitrobenzene derivatives in the production of pharmaceuticals. For example, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene as an intermediate in creating dofetilide, a medication for arrhythmia, shows the importance of such compounds in drug development (Zhai Guang-xin, 2006).

Solar Cell Efficiency Enhancement

Research has also highlighted the application of nitrobenzene derivatives in improving the efficiency of polymer solar cells. A study introduced 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, significantly enhancing the power conversion efficiency. This improvement was attributed to the formation of charge transfer complexes, which facilitated excitonic dissociation and reduced recombination (G. Fu et al., 2015).

Photophysics and Photochemistry Insights

Investigations into the complex photophysics and photochemistry of nitroaromatic compounds, like nitrobenzene, offer insights into their behavior under UV light. This research has implications for understanding and designing materials for optical applications, including light-emitting devices and sensors (A. Giussani & G. Worth, 2017).

Synthesis of Novel Herbicides

Nitrobenzene derivatives have been used in the synthesis of novel herbicides, indicating their role in agricultural chemical development. A specific study detailed the synthesis process of beflubutamid, showcasing the versatility of these compounds in creating effective plant protection agents (Chen Huan-you, 2012).

Molecular Ordering Analysis

The molecular ordering of smectogenic compounds has been analyzed using quantum mechanics and computer simulation, suggesting applications of nitrobenzene derivatives in materials science, specifically in understanding liquid crystal behavior (D. Ojha & V. Pisipati, 2003).

Mechanism of Action

Target of Action

Similar compounds, such as 1-[ω-(bromophenoxy)alkyl]-uracil derivatives, have been studied for their antiviral properties against human cytomegalovirus (hcmv) . Therefore, it’s plausible that 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene may also target viral replication processes.

Mode of Action

Related compounds have shown to inhibit hcmv replication . This suggests that this compound might interact with its targets to disrupt the replication of the virus.

Biochemical Pathways

Given the potential antiviral properties, it’s plausible that this compound could affect the pathways involved in viral replication, particularly those of hcmv .

Result of Action

Related compounds have shown to exhibit high anti-cytomegalovirus activity in vitro , suggesting that this compound might also have similar effects.

Properties

IUPAC Name

1-(3-bromophenoxy)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZDBZBTWRFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651870
Record name 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74660-86-9
Record name 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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